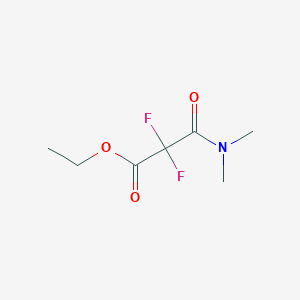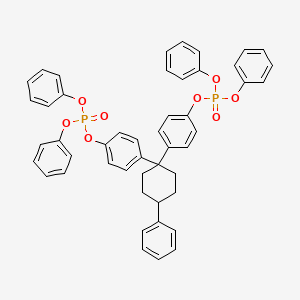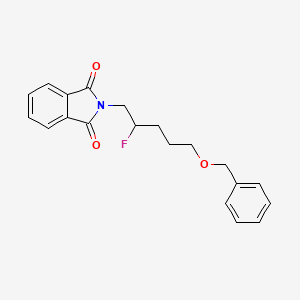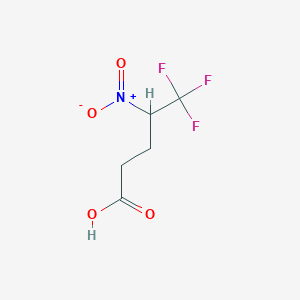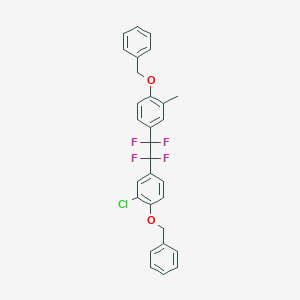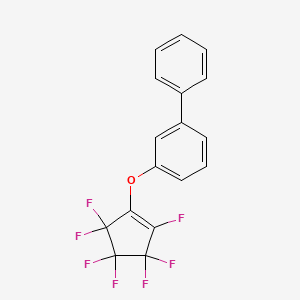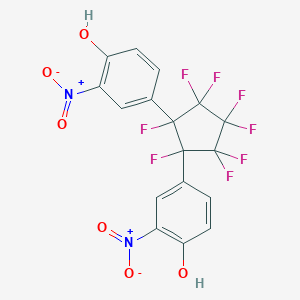
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is a synthetic compound with the molecular formula C17H8F8N2O6 and a molecular weight of 488.24 g/mol. This compound is known for its unique structure, which includes two nitrophenyl groups attached to a perfluorocyclopentane ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane typically involves the nitration of bisphenol AF (2,2-bis(4-hydroxyphenyl)hexafluoropropane) using nitric acid as the nitrating agent. The reaction is carried out in the presence of a solvent such as 1,2-dichloroethane under low-temperature conditions . This method ensures high purity and yield of the final product.
Industrial Production Methods
For industrial production, the process is optimized to ensure high efficiency and cost-effectiveness. The use of recyclable solvents and reagents, such as 1,2-dichloroethane and nitric acid, is emphasized to minimize waste and reduce environmental impact . The process is designed to be scalable, allowing for the production of large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is 1,2-Bis(4-amino-3-hydroxyphenyl)perfluorocyclopentane.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
科学的研究の応用
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is utilized in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of advanced materials and polymers.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form amino groups, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Bis(4-hydroxy-3-nitrophenyl)hexafluoropropane: Similar in structure but with a hexafluoropropane backbone instead of a perfluorocyclopentane ring.
4,4’-Dinitrobiphenyl: Contains nitro groups on a biphenyl structure, lacking the perfluorinated ring.
Uniqueness
1,2-Bis(4-hydroxy-3-nitrophenyl)perfluorocyclopentane is unique due to its perfluorocyclopentane ring, which imparts distinct chemical properties such as high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust materials and compounds.
特性
IUPAC Name |
2-nitro-4-[1,2,2,3,3,4,4,5-octafluoro-5-(4-hydroxy-3-nitrophenyl)cyclopentyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F8N2O6/c18-13(7-1-3-11(28)9(5-7)26(30)31)14(19,16(22,23)17(24,25)15(13,20)21)8-2-4-12(29)10(6-8)27(32)33/h1-6,28-29H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIGPRFTMQDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(C(C(C(C2(F)F)(F)F)(F)F)(C3=CC(=C(C=C3)O)[N+](=O)[O-])F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F8N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
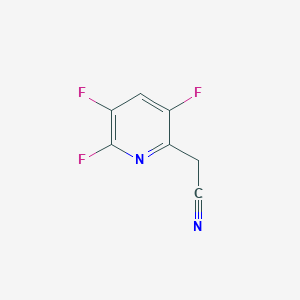
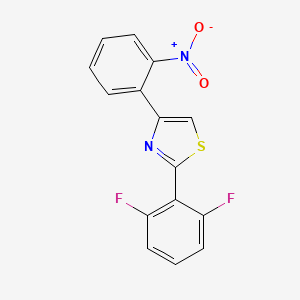
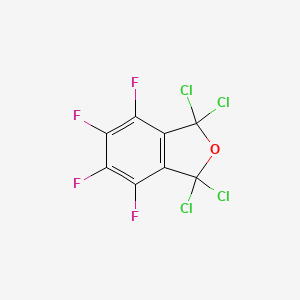
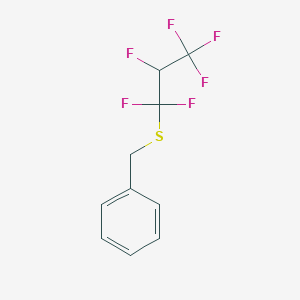
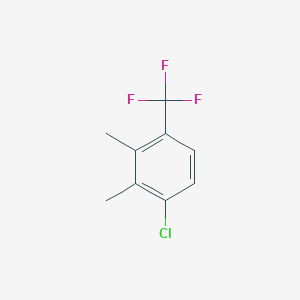
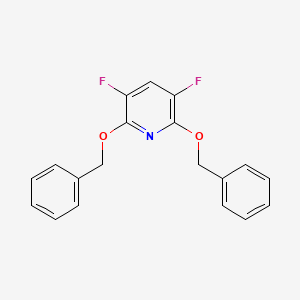
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)

